molecular formula C23H30Br2N2 B1429797 3,3'-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) CAS No. 673474-73-2

3,3'-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine)

Cat. No.: B1429797
CAS No.: 673474-73-2
M. Wt: 494.3 g/mol
InChI Key: RJIWYGUYDXBQCJ-UHFFFAOYSA-N
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Description

3,3'-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) is a useful research compound. Its molecular formula is C23H30Br2N2 and its molecular weight is 494.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3,3'-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,3'-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of the compound 3,3’-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) is the synthesis of polyelectrolytes . It serves as a building block in the creation of polyelectrolytes such as Poly [9,9-bis (3’- (N,N-dimethylamino)-propyl-2,7-fluorene)-alt-2,7- (9,9-dioctylfluorene)] (PFN) or Poly {3- [2- [4,8-bis (2-ethylhexyloxy)-6-methyl-1,5-dithia-s-indacen-2-yl]-9- (3-dimethylamino-propyl)-7-methyl-9H-fluoren-9-yl]-propyl}-dimethylamine (PBN) .

Mode of Action

The compound 3,3’-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) interacts with its targets through a process known as Suzuki polymerisation . This process involves the reaction of the compound with 9,9-Dioctylfluorene-2,7-diboronic acid bis (pinacol) ester .

Biochemical Pathways

The compound 3,3’-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) affects the biochemical pathway involved in the synthesis of polyelectrolytes . The resulting polyelectrolytes, PFN and PBN, have applications in organic semiconducting materials, low band gap polymers, OFETs, OLED, and organic photovoltaics .

Pharmacokinetics

The compound is known to have a molecular weight of 49431 g/mol , which may influence its absorption, distribution, metabolism, and excretion.

Result of Action

The molecular and cellular effects of 3,3’-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine)'s action result in the synthesis of polyelectrolytes . These polyelectrolytes have potential applications in various fields, including organic semiconducting materials, low band gap polymers, OFETs, OLED, and organic photovoltaics .

Action Environment

It’s worth noting that the compound has a melting point of 74 °c - 78 °c , suggesting that temperature could potentially affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

3,3’-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) plays a significant role in biochemical reactions, particularly in the synthesis of polyelectrolytes such as Poly[9,9-bis(3’-(N,N-dimethylamino)-propyl-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)] and Poly{3-[2-[4,8-bis(2-ethylhexyloxy)-6-methyl-1,5-dithia-s-indacen-2-yl]-9-(3-dimethylamino-propyl)-7-methyl-9H-fluoren-9-yl]-propyl}-dimethylamine . These polyelectrolytes are crucial in various biochemical processes, including enzyme interactions and protein binding. The compound interacts with enzymes and proteins through its dimethylamino groups, facilitating binding and catalytic activities.

Cellular Effects

The effects of 3,3’-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to alterations in signal transduction pathways, affecting gene expression and metabolic activities. These changes can result in varied cellular responses, including cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 3,3’-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) exerts its effects through binding interactions with biomolecules. The compound’s bromine atoms and dimethylamino groups facilitate binding to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and protein function, ultimately influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation products can have varying impacts on cellular activities. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 3,3’-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) vary with different dosages in animal models. At low doses, the compound can enhance cellular functions and promote metabolic activities. At high doses, it can exhibit toxic effects, leading to adverse outcomes such as cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing toxicity .

Metabolic Pathways

3,3’-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways can influence the overall metabolic state of cells, affecting energy production, biosynthesis, and degradation processes .

Transport and Distribution

Within cells and tissues, 3,3’-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function, affecting cellular processes such as signal transduction and metabolic regulation .

Subcellular Localization

The subcellular localization of 3,3’-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

3-[2,7-dibromo-9-[3-(dimethylamino)propyl]fluoren-9-yl]-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30Br2N2/c1-26(2)13-5-11-23(12-6-14-27(3)4)21-15-17(24)7-9-19(21)20-10-8-18(25)16-22(20)23/h7-10,15-16H,5-6,11-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIWYGUYDXBQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857049
Record name 3,3'-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

673474-73-2
Record name 3,3'-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Dibromo-9,9-bis[3-(dimethylamino)propyl]fluorene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3,3'-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) (FN-Br) improve the performance of perovskite solar cells?

A: FN-Br plays a crucial role in optimizing the interface between the perovskite layer and the hole-transport layer (HTL) in these devices [].

  • Energy Level Alignment: FN-Br effectively modifies the energy band alignment at this interface. It achieves this by turning the n-type surface of the perovskite material into a p-type, effectively correcting any misalignment and facilitating a smoother energy transfer between the layers [].
  • Reduced Energy Loss: This improved alignment minimizes energy loss at the interface, leading to enhanced charge carrier extraction and transport. As a result, both the photovoltaic and electroluminescent performance of the perovskite device are significantly boosted [].

Q2: What are the advantages of using 3,3'-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) (FN-Br) compared to other materials in similar applications?

A2: The research highlights several advantages of using FN-Br:

  • Corrosion-Free: Unlike some conventional additives for HTL optimization, FN-Br is highlighted as a corrosion-free material. This characteristic is crucial for long-term device stability, as it prevents degradation of the perovskite layer [].
  • Improved Stability: Devices incorporating FN-Br demonstrate remarkable stability, maintaining over 92% of their initial photovoltaic performance even after 500 hours of continuous operation under standard conditions []. This stability is a significant advantage for real-world applications of perovskite solar cells.

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